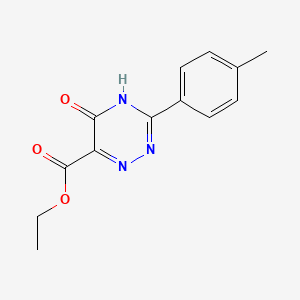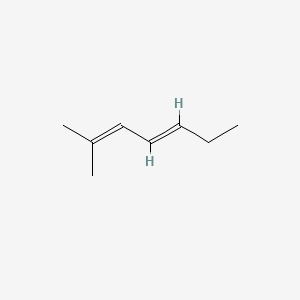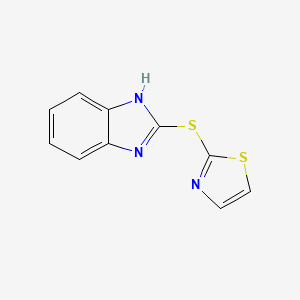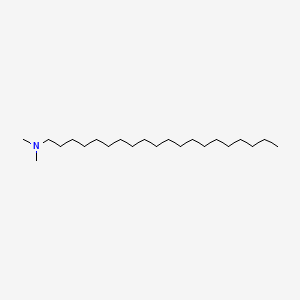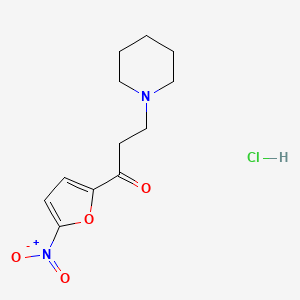
1-(5-Nitrofuran-2-YL)-3-piperidin-1-ylpropan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NSC 6489 involves the synthesis of silicon-based compounds, which are then integrated into a Monolithic Microwave Integrated Circuit. The process typically includes the following steps:
Silicon Wafer Preparation: High-purity silicon wafers are prepared as the substrate.
Doping: The silicon wafers are doped with impurities to modify their electrical properties.
Oxidation: A layer of silicon dioxide is grown on the surface of the wafer.
Photolithography: Patterns are transferred onto the wafer using a photolithographic process.
Etching: The unwanted silicon dioxide is etched away to create the desired circuit patterns.
Deposition: Various materials are deposited onto the wafer to form the circuit components.
Packaging: The completed circuits are packaged in a 3-pin SOT89 plastic, low thermal resistance, SMD package.
Industrial Production Methods
Industrial production of NSC 6489 follows similar steps but on a larger scale, with automation and quality control measures to ensure consistency and reliability. The process involves high-precision equipment and cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
NSC 6489 primarily undergoes reactions typical of silicon-based compounds, including:
Oxidation: Silicon can form silicon dioxide when exposed to oxygen.
Reduction: Silicon dioxide can be reduced back to silicon using reducing agents.
Substitution: Silicon atoms can be substituted with other elements to modify the properties of the compound.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Various halogens or other elements under controlled conditions.
Major Products Formed
Oxidation: Silicon dioxide.
Reduction: Pure silicon.
Substitution: Silicon halides or other silicon-based compounds.
Scientific Research Applications
NSC 6489 has a wide range of applications in scientific research, including:
Chemistry: Used as a component in various chemical reactions and processes.
Biology: Utilized in the development of biosensors and other biological devices.
Mechanism of Action
The mechanism of action of NSC 6489 involves its ability to amplify signals in electronic circuits. It operates by using a resistive feedback Darlington configuration, which provides large bandwidth with high accuracy. The internal matching circuits ensure efficient signal transmission and minimal loss .
Comparison with Similar Compounds
Similar Compounds
BGA6289: Another MMIC wideband medium power amplifier with similar properties.
BGA6589: A variant with slightly different specifications and applications.
Uniqueness
NSC 6489 stands out due to its specific configuration and packaging, which provide high thermal resistance and efficient performance in a wide range of applications. Its unique combination of properties makes it a valuable component in various high-tech industries.
Properties
CAS No. |
51415-03-3 |
|---|---|
Molecular Formula |
C12H17ClN2O4 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
1-(5-nitrofuran-2-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O4.ClH/c15-10(6-9-13-7-2-1-3-8-13)11-4-5-12(18-11)14(16)17;/h4-5H,1-3,6-9H2;1H |
InChI Key |
HOWUSTZLPGQWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


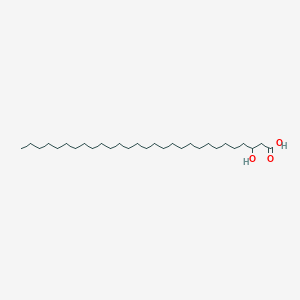
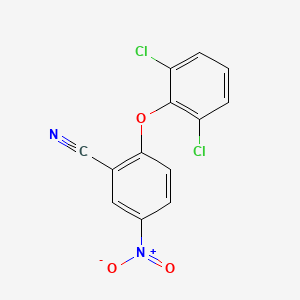
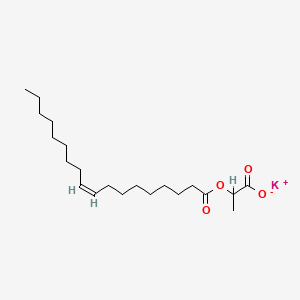
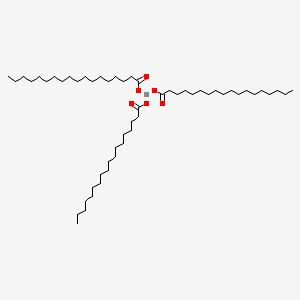
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
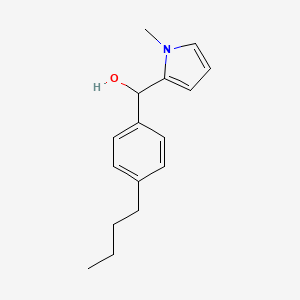
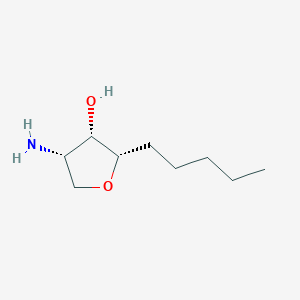
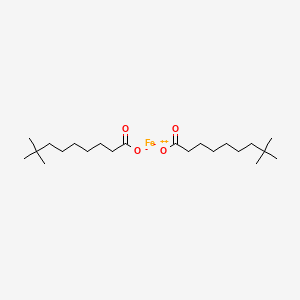

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
